Bismuth subnitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth subnitrate, also referred to as bismuth oxynitrate or bismuthyl nitrate, is a highly water-soluble crystalline compound . It has been used as a treatment for duodenal ulcers and as an anti-diarrheic agent . The use of bismuth substrate as an active ingredient in over-the-counter antacids is approved by the FDA .

Synthesis Analysis

Bismuth subnitrate has been reported as a simple and efficient catalyst for the atom-economical synthesis of methyl ketones via Markovnikov-type alkyne hydration . An effective batch process under reasonably mild conditions and a chemically intensified continuous flow protocol was also developed in a packed-bed system .Molecular Structure Analysis

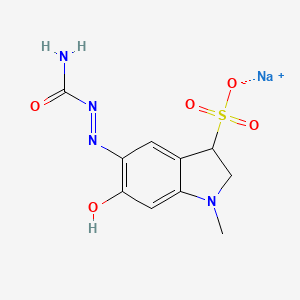

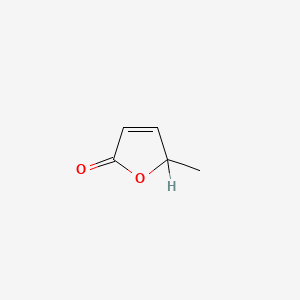

The molecular formula of Bismuth subnitrate is Bi5H9N4O22 . Its average mass is 397.011 Da and its monoisotopic mass is 396.959503 Da .Chemical Reactions Analysis

Bismuth reacts slowly with oxygen at room temperature . Bismuth oxide (Bi2O3) is what gives bismuth its pinkish or yellowish hue . Bismuth also reacts when red hot with water to form trioxide bismuth (lll) oxide, (Bi2O3) . Bismuth also reacts with most acids .Physical And Chemical Properties Analysis

Bismuth subnitrate is a white, heavy, slightly hygroscopic powder . It has a relative density of 4.928 and a melting point of 260°C . It is practically insoluble in water and alcohol, but soluble in dilute HNO3 and HCl .Applications De Recherche Scientifique

Treatment of Gastrointestinal Disorders

Bismuth subnitrate is used extensively as a medicine for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections . It has been found to have a remarkable curative effect .

Antimicrobial Applications

Bismuth-based compounds, including Bismuth subnitrate, have shown unique antibacterial activity. They have been used in the development of novel compounds to treat infections from microbes beyond H. pylori .

Cancer Treatment

Bismuth is a typical alpha particle radiation with a half-life of one hour and can be used as a radiotherapy treatment for cancer .

Drug Delivery and Biosensing

Bismuth-based compounds have been used in imaging, drug delivery, and biosensing applications .

Catalyst for Acetalization and Ketalization

Bismuth (III) subnitrate can be used as a catalyst for the acetalization and ketalization of aldehydes and ketones with diols .

Production of Nanoparticles and Nanopowders

Bismuth subnitrate can be used in the production of certain catalyst materials, nanoparticles, and nanopowders .

Mécanisme D'action

Target of Action

Bismuth subnitrate primarily targets the gastric mucosa . It is used as an antacid and has been shown to exert protective effects on the gastric mucosa .

Mode of Action

The protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease . Bismuth subnitrate acts as an antacid that exerts protective effects on the gastric mucosa . In a double-blind endoscopically controlled study, bismuth substrate was demonstrated to be effective for symptomatic relief in duodenal ulcers .

Biochemical Pathways

It has been suggested that bismuth drugs disrupt multiple essential pathways in pathogens, including damaging the oxidative defense systems and eliminating the bacterial ph-buffering ability by binding and functional perturbation of several key enzymes .

Pharmacokinetics

Bismuth subnitrate has poor absorption in the gastrointestinal (GI) tract. Increased gastric pH may increase bismuth absorption . Once absorbed, it is distributed throughout the body tissues, including bone . Unabsorbed bismuth is excreted in the feces . The plasma half-life of bismuth subnitrate is about 5 days .

Result of Action

The result of bismuth subnitrate’s action is the relief of symptoms associated with duodenal ulcers . In the alcohol model of mucosal injury in the rat, bismuth substrate was shown to be cytoprotective . In a randomized clinical study consisting of patients with H. pylori-associated duodenal ulcer, adjunctive use of colloidal bismuth subnitrate in a short treatment regimen with omeprazole and clarithromycin resulted in improved eradication rate of H. pylori .

Action Environment

The action of bismuth subnitrate can be influenced by environmental factors such as the pH of the stomach. An increased gastric pH may enhance the absorption of bismuth . As a result, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "Bismuth subnitrate can be synthesized by reacting bismuth oxide with nitric acid.", "Starting Materials": [ "Bismuth oxide", "Nitric acid" ], "Reaction": [ "Add bismuth oxide to nitric acid in a reaction vessel.", "Heat the mixture to 60-70°C and stir for several hours.", "Filter the resulting solution to remove any unreacted bismuth oxide.", "Allow the solution to cool and evaporate until crystals of bismuth subnitrate form.", "Collect the crystals by filtration and wash with distilled water.", "Dry the crystals in an oven at 100°C for several hours." ] } | |

Numéro CAS |

1304-85-4 |

Nom du produit |

Bismuth subnitrate |

Formule moléculaire |

Bi5H9N4O22 |

Poids moléculaire |

1461.99 |

Origine du produit |

United States |

Q & A

Q1: How does bismuth subnitrate contribute to the control of flocculation in suspensions?

A1: Bismuth subnitrate, when added to suspensions like those containing bismuth subnitrate itself, can exert control over flocculation. This is primarily due to its interaction with negatively charged, colloidally dispersed particles like bentonite. Studies have shown that the positively charged bismuth subnitrate particles undergo heterocoagulation with the negatively charged bentonite platelets. This interaction leads to charge neutralization, effectively flocculating the suspension and mitigating caking. [] This controlled flocculation is valuable in pharmaceutical formulations to ensure uniform drug distribution.

Q2: Does bismuth subnitrate exhibit any direct inhibitory effects on bacterial growth?

A2: Research suggests that bismuth subnitrate may possess an inhibitory effect on the growth of certain bacteria. In vitro studies demonstrated a reduction in the growth of major mastitis-causing pathogens, including Streptococcus uberis, Staphylococcus aureus, and Escherichia coli, in the presence of bismuth subnitrate. [] This inhibitory effect, in conjunction with its potential barrier effect in teat sealant formulations, could contribute to its efficacy in preventing intramammary infections in dairy cows.

Q3: How does bismuth subnitrate interact with the gastrointestinal tract?

A3: While bismuth subnitrate is known for its use in treating gastrointestinal disorders, its interaction with the gut involves complex mechanisms. Research indicates that upon ingestion, bismuth subnitrate encounters the gut microbiota, specifically bacteria like E. coli, which possess the ability to reduce nitrates to nitrites. [] This reduction leads to an increase in nitrite concentration in the blood, which is associated with a decrease in arterial tension.

Q4: What is the role of bismuth subnitrate in protecting against drug-induced nephrotoxicity?

A4: Studies show that bismuth subnitrate may offer protection against nephrotoxicity induced by drugs like cyclosporine A (CSA), commonly used in transplant patients but associated with renal damage. [] Bismuth subnitrate, being a specific inducer of renal metallothionein (MT), a protein with antioxidant properties, may contribute to this protective effect. The study further highlights that co-administration of bismuth subnitrate with taurine, another potent antioxidant, could significantly attenuate CSA-induced nephrotoxicity by reducing oxidative stress markers and improving renal function. []

Q5: What is the molecular formula and weight of bismuth subnitrate?

A5: Bismuth subnitrate, often represented as Bi5O(OH)9(NO3)4, possesses a more complex structure than its simplified formula suggests. Detailed spectroscopic characterization is necessary to fully elucidate its structure.

Q6: Can bismuth subnitrate be used in the synthesis of other bismuth compounds?

A9: Yes, bismuth subnitrate serves as a valuable starting material for synthesizing other bismuth compounds. Its reactivity with thiols to produce bismuth(III) trithiolates highlights its potential in this domain. [] This synthetic route opens possibilities for exploring the properties and applications of various bismuth thiolates, which could have implications in fields such as catalysis and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.